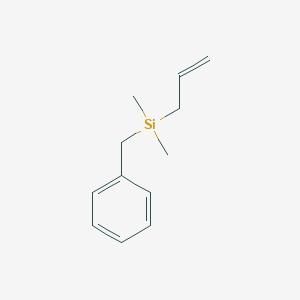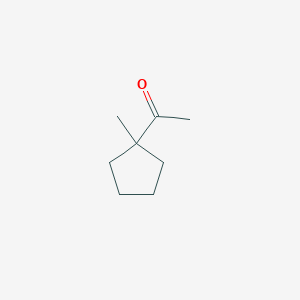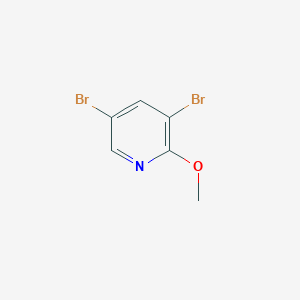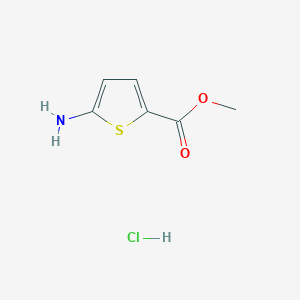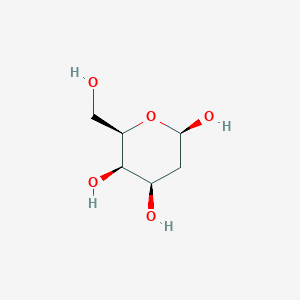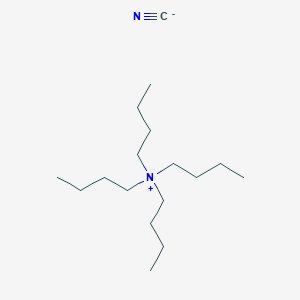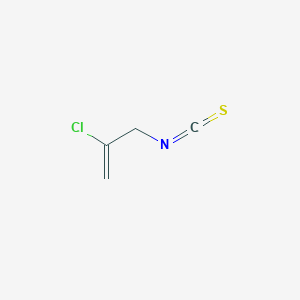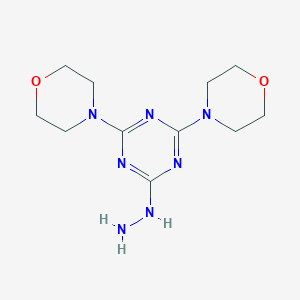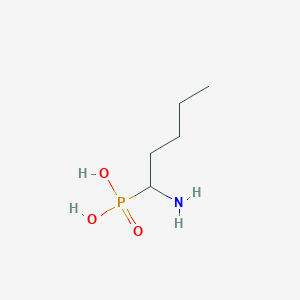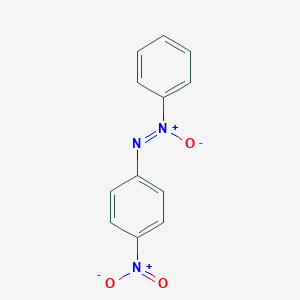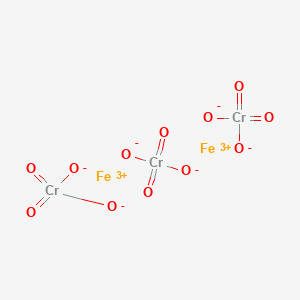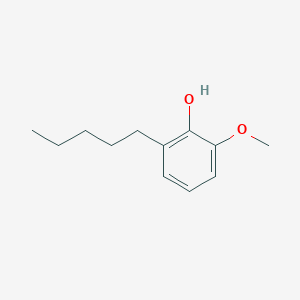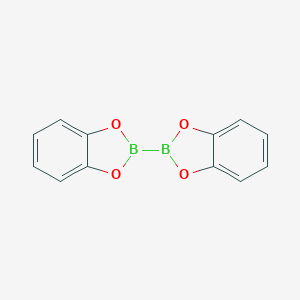![molecular formula C11H8OS B079445 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one CAS No. 10245-79-1](/img/structure/B79445.png)
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the naphtho[1,8-bc]thiophene family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to improve insulin sensitivity and lipid metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various signaling pathways in cells. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity and side effects need to be carefully evaluated in lab experiments.
Zukünftige Richtungen
There are many future directions for research involving 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one. One direction is to further explore its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its use in materials science, such as in the development of new organic semiconductors for electronic devices. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one involves the condensation of 2-naphthol and 2,3-dichlorothiophene in the presence of a base such as potassium carbonate. The reaction proceeds via an intramolecular cyclization of the intermediate to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Eigenschaften
CAS-Nummer |
10245-79-1 |
|---|---|
Produktname |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Molekularformel |
C11H8OS |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-5-one |
InChI |
InChI=1S/C11H8OS/c12-9-5-4-7-2-1-3-10-11(7)8(9)6-13-10/h1-3,6H,4-5H2 |
InChI-Schlüssel |
XZQARLNOUKYJQN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
Kanonische SMILES |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
Synonyme |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



